3-(Pentyloxy)azetidine
Overview
Description
3-(Pentyloxy)azetidine is a four-membered nitrogen-containing heterocycle with a pentyloxy substituent at the third position.
Mechanism of Action
Target of Action
Azetidines are four-membered heterocycles that include a basic secondary amine . They are often used in medicinal chemistry due to their high ring-strain energy, strong molecular rigidity, and satisfactory stability .
Mode of Action
Azetidines in general can incorporate into rna and dna, disrupting rna metabolism and inhibiting protein and dna synthesis .
Biochemical Pathways
Azetidines can affect various biochemical pathways due to their ability to incorporate into rna and dna .
Result of Action
Azetidines can induce cytotoxicity .
Action Environment
The stability and reactivity of azetidines can be influenced by factors such as structure, substitutions at both nitrogen and carbon atoms, and coordinative phenomena .
Biochemical Analysis
Biochemical Properties
3-(Pentyloxy)azetidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s high ring strain and molecular rigidity enable it to participate in unique biochemical interactions. For instance, this compound has been shown to interact with cytochrome P450 enzymes, leading to the modulation of their catalytic activity . Additionally, it can form stable complexes with certain proteins, influencing their structural conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . Furthermore, it has been reported to upregulate the expression of genes involved in oxidative stress response, thereby enhancing cellular resilience .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, this compound can activate transcription factors, leading to changes in gene expression . These molecular interactions underpin the compound’s diverse biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can induce sustained changes in cellular function, including prolonged activation of signaling pathways and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and memory retention . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential side effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Additionally, it can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize predominantly in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Post-translational modifications, such as phosphorylation, can further influence its subcellular distribution and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(Pentyloxy)azetidine, can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized through the intramolecular amination of organoboronates .
Industrial Production Methods
Industrial production of azetidines often involves scalable and efficient synthetic routes. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate has been reported to rapidly provide bis-functionalized azetidines . This method allows for the preparation of azetidines bearing various functional groups, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Pentyloxy)azetidine undergoes various types of chemical reactions, including:
Oxidation: The oxidation of azetidines can lead to the formation of N-oxides.
Reduction: Reduction reactions can convert azetidines to their corresponding amines.
Substitution: Azetidines can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of azetidines include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield N-oxides, while reduction can produce the corresponding amine .
Scientific Research Applications
3-(Pentyloxy)azetidine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
3-(Pentyloxy)azetidine is unique due to its four-membered ring structure, which provides a balance between ring strain and stability. This makes it more stable than aziridines but still highly reactive, allowing for diverse chemical transformations .
Properties
IUPAC Name |
3-pentoxyazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-3-4-5-10-8-6-9-7-8/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUQEQNBHSQJJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314618 | |
Record name | 3-(Pentyloxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220021-55-5 | |
Record name | 3-(Pentyloxy)azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Pentyloxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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